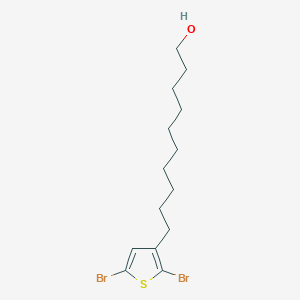
10-(2,5-Dibromothiophen-3-yl)decan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is a chemical compound with the molecular formula C14H22Br2OS It is characterized by the presence of a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a decanol chain attached at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dibromothiophen-3-yl)decan-1-ol typically involves the bromination of thiophene followed by the attachment of the decanol chain. One common method includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst to yield 2,5-dibromothiophene.
Attachment of Decanol Chain: The 2,5-dibromothiophene is then reacted with a decanol derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
10-(2,5-Dibromothiophen-3-yl)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a thiophene derivative with fewer substituents.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives with fewer bromine atoms.
Substitution: Thiophene derivatives with various functional groups.
科学的研究の応用
10-(2,5-Dibromothiophen-3-yl)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 10-(2,5-Dibromothiophen-3-yl)decan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atoms and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The decanol chain can also affect the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar bromine substitution but without the decanol chain.
3-Thiophenedecanol: Similar structure but without bromine atoms.
Uniqueness
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is unique due to the combination of the brominated thiophene ring and the decanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
503311-22-6 |
|---|---|
分子式 |
C14H22Br2OS |
分子量 |
398.2 g/mol |
IUPAC名 |
10-(2,5-dibromothiophen-3-yl)decan-1-ol |
InChI |
InChI=1S/C14H22Br2OS/c15-13-11-12(14(16)18-13)9-7-5-3-1-2-4-6-8-10-17/h11,17H,1-10H2 |
InChIキー |
YGBQYFNDYYRMOQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1CCCCCCCCCCO)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


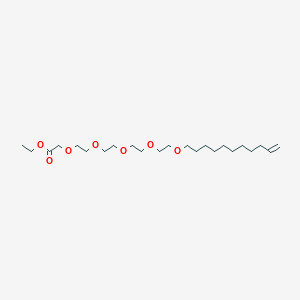
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
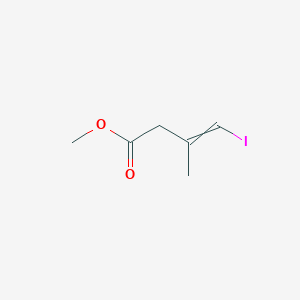
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
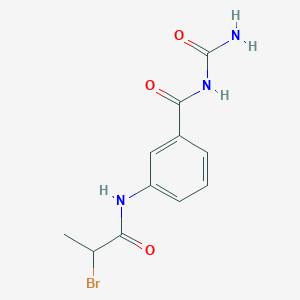
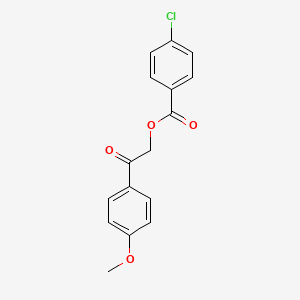
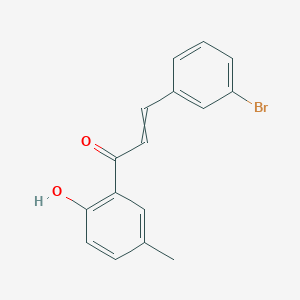
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
